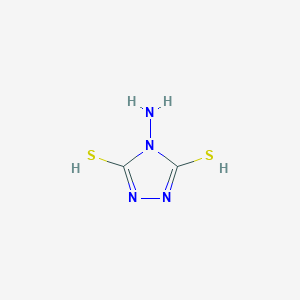

4-amino-1,2,4-triazole-3,5-dithiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “4-amino-1,2,4-triazole-3,5-dithiol” is known as Pretomanid. It is an antibiotic medication used primarily for the treatment of multi-drug-resistant tuberculosis affecting the lungs. Pretomanid belongs to the nitroimidazole class of medications and is often used in combination with other drugs such as bedaquiline and linezolid .

Métodos De Preparación

The synthesis of Pretomanid involves several steps. Initially, a series of nitroimidazopyran derivatives are synthesized and tested for antitubercular activity. The preparation method includes the use of deazaflavin-dependent nitroreductase, an enzyme that activates the compound within the mycobacterium. This enzyme uses dihydro-F420 (reduced form) to convert Pretomanid into nitric oxide and a highly reactive metabolite .

Análisis De Reacciones Químicas

Pretomanid undergoes several types of chemical reactions, including:

Oxidation: Pretomanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase, leading to the production of nitric oxide and a reactive metabolite.

Reduction: The compound is reduced by the enzyme dihydro-F420.

Aplicaciones Científicas De Investigación

Pretomanid has several scientific research applications, including:

Chemistry: Used as a model compound for studying the activation and reduction mechanisms of nitroimidazole derivatives.

Biology: Investigated for its role in disrupting the synthesis of cell wall components in mycobacteria.

Medicine: Primarily used in the treatment of multi-drug-resistant tuberculosis. It is part of a combination therapy that includes bedaquiline and linezolid.

Mecanismo De Acción

Pretomanid is activated in the mycobacterium by the enzyme deazaflavin-dependent nitroreductase. This enzyme uses dihydro-F420 to convert Pretomanid into nitric oxide and a highly reactive metabolite. The metabolite then attacks the synthesis enzyme DprE2, which is essential for the synthesis of cell wall arabinogalactan. This mechanism is shared with another compound, delamanid. Clinical isolates resistant to Pretomanid tend to have mutations in the biosynthetic pathway for Coenzyme F420 .

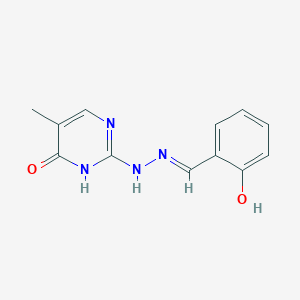

Comparación Con Compuestos Similares

Pretomanid is similar to other nitroimidazole derivatives such as delamanid. Both compounds share a similar mechanism of action, involving the activation by deazaflavin-dependent nitroreductase and the subsequent production of nitric oxide and a reactive metabolite. Pretomanid is unique in its specific molecular structure and its combination therapy with bedaquiline and linezolid, which enhances its effectiveness against multi-drug-resistant tuberculosis .

Similar Compounds

- Delamanid

- Metronidazole

- Tinidazole

Pretomanid stands out due to its specific use in combination therapy and its unique activation mechanism within mycobacteria .

Propiedades

IUPAC Name |

4-amino-1,2,4-triazole-3,5-dithiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N1N)S)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NN=C(N1N)S)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

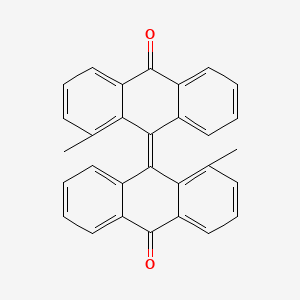

![1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7772604.png)

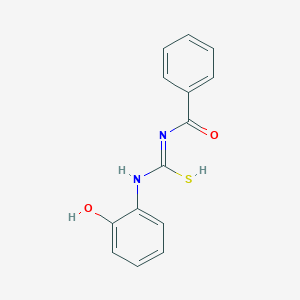

![2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol](/img/structure/B7772644.png)

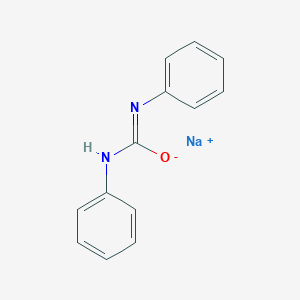

![4-[(4-Methoxybenzylidene)amino]cinnamic Acid](/img/structure/B7772647.png)

![5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B7772651.png)